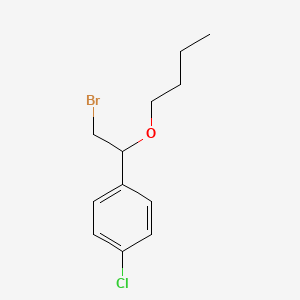![molecular formula C7H9ClN2O B13620169 1H,2H,3H-pyrrolo[2,3-b]pyridin-6-olhydrochloride](/img/structure/B13620169.png)
1H,2H,3H-pyrrolo[2,3-b]pyridin-6-olhydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H,2H,3H-pyrrolo[2,3-b]pyridin-6-olhydrochloride is an organic compound that features a fused pyrrole and pyridine ring system.
准备方法
The synthesis of 1H,2H,3H-pyrrolo[2,3-b]pyridin-6-olhydrochloride typically involves the oxidation of indole derivatives. A common method includes reacting indole with tert-butyl hydroperoxide under basic conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
化学反应分析
1H,2H,3H-pyrrolo[2,3-b]pyridin-6-olhydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like tert-butyl hydroperoxide.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include tert-butyl hydroperoxide for oxidation and sodium hydroxide for basic conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1H,2H,3H-pyrrolo[2,3-b]pyridin-6-olhydrochloride has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studying biological pathways and interactions.
Industry: The compound is used in materials science for creating new materials with unique properties
作用机制
The mechanism of action of 1H,2H,3H-pyrrolo[2,3-b]pyridin-6-olhydrochloride involves its interaction with specific molecular targets. For instance, it can inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and migration. The compound binds to these receptors, preventing their activation and subsequent signaling pathways, such as the RAS-MEK-ERK and PI3K-Akt pathways .
相似化合物的比较
1H,2H,3H-pyrrolo[2,3-b]pyridin-6-olhydrochloride can be compared with other similar compounds, such as:
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds also target FGFRs and have similar biological activities.
1H-pyrazolo[3,4-b]pyridines: These compounds have a similar fused ring system and are used in various biomedical applications.
The uniqueness of this compound lies in its specific interactions with molecular targets and its potential for developing new therapeutic agents.
属性
分子式 |
C7H9ClN2O |
|---|---|
分子量 |
172.61 g/mol |
IUPAC 名称 |
1,2,3,7-tetrahydropyrrolo[2,3-b]pyridin-6-one;hydrochloride |
InChI |
InChI=1S/C7H8N2O.ClH/c10-6-2-1-5-3-4-8-7(5)9-6;/h1-2H,3-4H2,(H2,8,9,10);1H |
InChI 键 |
SWTPGELFTGNXFL-UHFFFAOYSA-N |
规范 SMILES |
C1CNC2=C1C=CC(=O)N2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


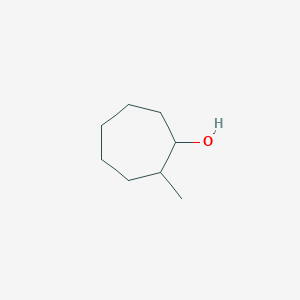
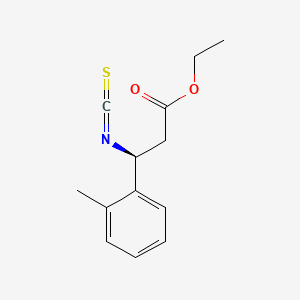

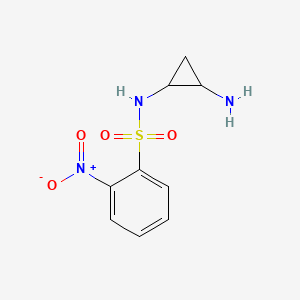
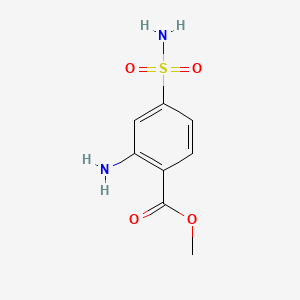
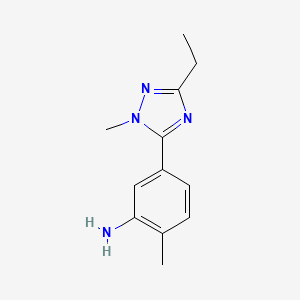
![(E)-3-(Imidazo[1,2-a]pyridin-2-yl)acrylic acid](/img/structure/B13620116.png)
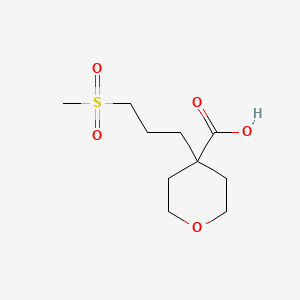

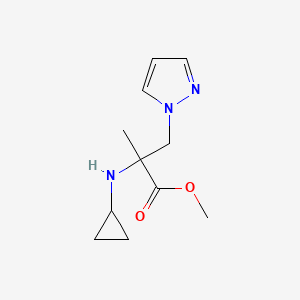

![2-(Oxan-4-yl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13620142.png)

